

BRL44385 vs. Yohimbine: A Comparative Guide to Alpha-2 Adrenoceptor Blockade

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BRL44385

Cat. No.: B1168696

[Get Quote](#)

For researchers, scientists, and drug development professionals, the precise selection of pharmacological tools is paramount for elucidating the roles of specific receptor subtypes in physiological and pathological processes. This guide provides a detailed, data-driven comparison of **BRL44385** and yohimbine, two prominent antagonists of alpha-2 ($\alpha 2$) adrenoceptors, with a focus on their selectivity for the $\alpha 2A$, $\alpha 2B$, and $\alpha 2C$ subtypes.

Yohimbine, a naturally occurring indole alkaloid, has been a long-standing tool in adrenergic research, known for its potent but relatively non-selective $\alpha 2$ -adrenoceptor antagonism. In contrast, **BRL44385** (often available as the maleate salt, BRL44408) is a synthetic antagonist developed for greater selectivity, particularly for the $\alpha 2A$ subtype. Understanding the distinct pharmacological profiles of these compounds is crucial for designing experiments that yield unambiguous and interpretable results.

Quantitative Comparison of Binding Affinities

The selectivity of **BRL44385** and yohimbine for the different $\alpha 2$ -adrenoceptor subtypes has been determined through radioligand binding assays. The data, presented as inhibitor constant (K_i) values, are summarized below. A lower K_i value indicates a higher binding affinity.

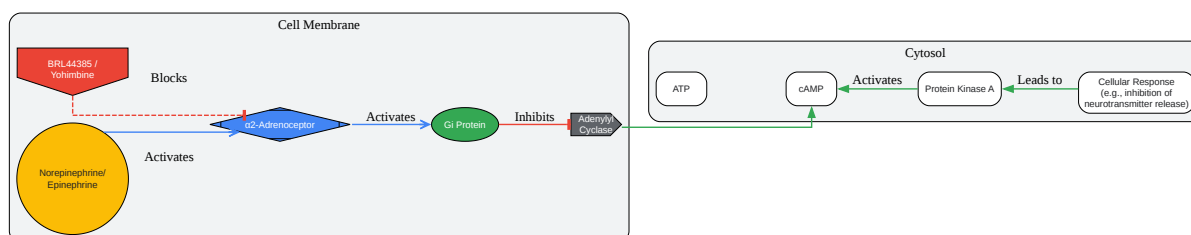
| Compound | α 2A-Adrenoceptor or Ki (nM) | α 2B-Adrenoceptor or Ki (nM) | α 2C-Adrenoceptor or Ki (nM) | Selectivity (α 2B/ α 2A) | Selectivity (α 2C/ α 2A) |
|---------------------------|-------------------------------------|-------------------------------------|-------------------------------------|---|---|
| BRL44385 (as BRL44408) | 1.7[1][2] | 144.5[1][2] | ~8.5 (pKi=8.5)[3] [4] | ~85 | ~5 |
| Yohimbine | 3.0 (pKi=8.52) | 10.0 (pKi=8.00) | 0.68 (pKi=9.17) | ~3.3 | ~0.23 |

Note: pKi values were converted to Ki values for direct comparison using the formula $K_i = 10^{(-pK_i)}$ M and then converted to nM. The Ki for BRL44408 at the α 2C subtype was estimated from a reported pKi value.

As the data illustrates, **BRL44385** demonstrates a clear preference for the α 2A-adrenoceptor, with approximately 85-fold higher affinity for the α 2A subtype compared to the α 2B subtype.[1][2] Yohimbine, conversely, exhibits high affinity for all three subtypes, with a slight preference for the α 2C-adrenoceptor. This broader activity profile of yohimbine means that its effects in experimental systems may be mediated by the blockade of multiple α 2-adrenoceptor subtypes, as well as potential off-target effects on other receptors like serotonin and dopamine receptors.[5][6]

Signaling Pathway of Alpha-2 Adrenoceptor Blockade

Alpha-2 adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.[7][8] Upon activation by endogenous agonists such as norepinephrine and epinephrine, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] Antagonists like **BRL44385** and yohimbine block this signaling cascade by preventing agonist binding to the receptor.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. apexbt.com [apexbt.com]
- 2. BRL 44408 maleate | Adrenergic α_2 Receptors | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective α_2A -adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. Reactome | Alpha-2A, alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]
- 9. Structural insights into ligand recognition, activation, and signaling of the α 2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BRL44385 vs. Yohimbine: A Comparative Guide to Alpha-2 Adrenoceptor Blockade]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1168696#brl44385-vs-yohimbine-for-alpha-2-adrenoceptor-blockade]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com